N-(2-(quinolin-8-yloxy)ethyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(quinolin-8-yloxy)ethyl)cyclopentanecarboxamide” is a chemical compound. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The CAS Number for this compound is 1234838-68-6.
Synthesis Analysis
The synthesis of quinoline derivatives, including “N-(2-(quinolin-8-yloxy)ethyl)cyclopentanecarboxamide”, often starts from quinolin-8-ol . For instance, 2-(Quinolin-8-yloxy)acetohydrazide (QAH) was synthesized starting from quinolin-8-ol and used to obtain pyrazole derivatives by cyclization with ethyl cyanoacetate, ethyl acetoacetate, and benzoylacetone .Chemical Reactions Analysis
Quinoline derivatives, including “N-(2-(quinolin-8-yloxy)ethyl)cyclopentanecarboxamide”, can undergo various chemical reactions. For example, 2-(Quinolin-8-yloxy)acetohydrazide (QAH) was used to obtain pyrazole derivatives by cyclization with ethyl cyanoacetate, ethyl acetoacetate, and benzoylacetone .Scientific Research Applications
Anticancer Activity
Quinoline derivatives, including N-(2-(quinolin-8-yloxy)ethyl)cyclopentanecarboxamide, have been studied for their potential anticancer properties. They are known to interfere with various cellular pathways that are crucial for cancer cell proliferation and survival . The compound’s ability to bind to specific enzymes or receptors in cancer cells can lead to the inhibition of tumor growth and induction of apoptosis.
Anti-Inflammatory Uses
The anti-inflammatory properties of quinoline derivatives make them candidates for the treatment of chronic inflammatory diseases . By modulating the immune response and reducing the production of pro-inflammatory cytokines, these compounds can help in managing conditions like arthritis and asthma.
Antimicrobial Properties
Research has indicated that quinoline compounds exhibit significant antibacterial and antifungal activities . This makes them useful in the development of new antibiotics that can combat resistant strains of bacteria and fungi.
Antimalarial Applications
Quinoline-based compounds have a long history of use in antimalarial drugs. Their mechanism involves the inhibition of heme polymerization, which is a vital process for the malaria parasite’s survival . N-(2-(quinolin-8-yloxy)ethyl)cyclopentanecarboxamide could be explored for its efficacy against various strains of Plasmodium, the parasite responsible for malaria.
Antituberculosis Potential
Tuberculosis remains a major global health challenge, and quinoline derivatives have shown promise in treating this disease . They can act on the mycobacterial cell wall and interfere with the energy metabolism of Mycobacterium tuberculosis, leading to its eradication.
Tyrosine Kinase Inhibition
Some quinoline derivatives are known to inhibit tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival . This property is particularly relevant in the context of cancer, as overactive tyrosine kinases are often associated with various types of malignancies.
Antiviral Activities
The structural flexibility of quinoline allows for the creation of compounds that can inhibit viral replication. Studies have suggested that quinoline derivatives could be effective against HIV and other viruses by blocking the enzymes required for viral DNA synthesis .
Catalysis in Organic Synthesis
Quinoline derivatives are also used as catalysts in organic synthesis. They can facilitate a variety of chemical reactions, including those that form carbon-carbon or carbon-heteroatom bonds, which are fundamental in the construction of complex organic molecules .
Safety and Hazards
Future Directions
Quinoline derivatives play a considerable role in organic synthesis as multifunctional synthetic intermediates and represent wide classes of natural products . They are used in various areas of research, such as medicine, catalysis, dyeing, electronics, etc . Therefore, the future directions of “N-(2-(quinolin-8-yloxy)ethyl)cyclopentanecarboxamide” and similar compounds could involve further exploration of their potential applications in these areas.
properties
IUPAC Name |
N-(2-quinolin-8-yloxyethyl)cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-17(14-5-1-2-6-14)19-11-12-21-15-9-3-7-13-8-4-10-18-16(13)15/h3-4,7-10,14H,1-2,5-6,11-12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVYYRPWCWKZAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCOC2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(quinolin-8-yloxy)ethyl)cyclopentanecarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.